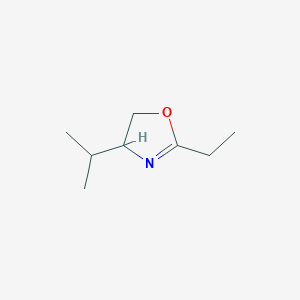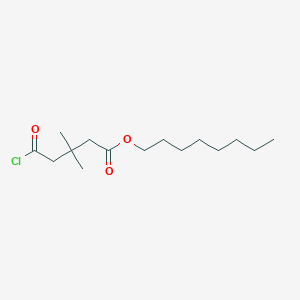![molecular formula C17H14O3S B12563033 [4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene CAS No. 183958-10-3](/img/structure/B12563033.png)
[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene is an organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a methoxybutenynyl chain, which is further connected to another benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene can be achieved through several synthetic routes. One common method involves the reaction of benzenesulfonyl chloride with a suitable alkyne precursor under basic conditions. The reaction typically requires the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne and facilitate the nucleophilic attack on the benzenesulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Sulfonamide or sulfonate ester derivatives.
Aplicaciones Científicas De Investigación
[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of [4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a serine protease inhibitor, the compound covalently modifies the active site serine residue, forming a stable sulfonyl enzyme derivative. This modification prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler analog with a sulfonic acid group attached to a benzene ring.
4-Methoxybenzenesulfonyl chloride: A related compound with a methoxy group and a sulfonyl chloride group attached to a benzene ring.
Uniqueness
[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene is unique due to its combination of a benzenesulfonyl group with a methoxybutenynyl chain. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
183958-10-3 |
|---|---|
Fórmula molecular |
C17H14O3S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
[4-(benzenesulfonyl)-4-methoxybut-3-en-1-ynyl]benzene |
InChI |
InChI=1S/C17H14O3S/c1-20-17(14-8-11-15-9-4-2-5-10-15)21(18,19)16-12-6-3-7-13-16/h2-7,9-10,12-14H,1H3 |
Clave InChI |
ZUWQWMWKNLGRDW-UHFFFAOYSA-N |
SMILES canónico |
COC(=CC#CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


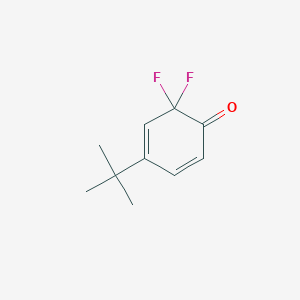
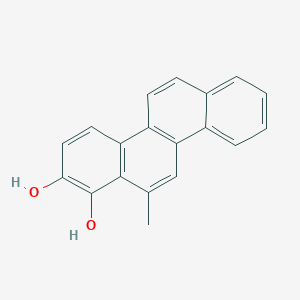

![Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide](/img/structure/B12562964.png)
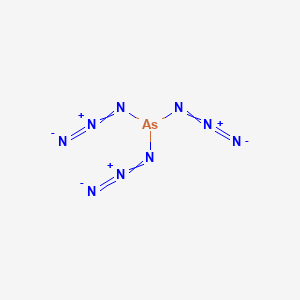
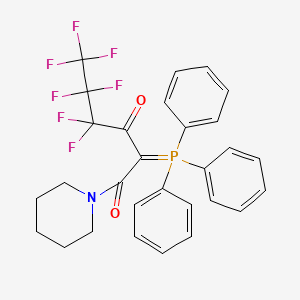
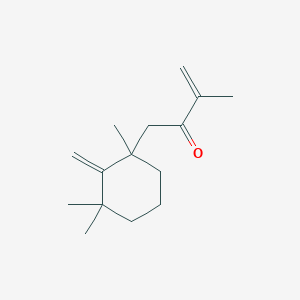
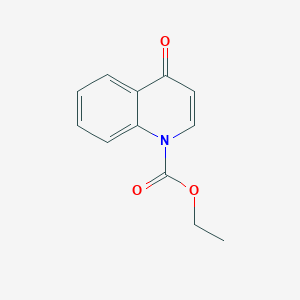

![N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline](/img/structure/B12562993.png)

![Magnesium, bromo[3-(methoxymethyl)phenyl]-](/img/structure/B12563003.png)
